molecular formula C13H10O2S B303600 3-Phenyl-2-thien-2-ylacrylic acid

3-Phenyl-2-thien-2-ylacrylic acid

Cat. No.: B303600
M. Wt: 230.28 g/mol
InChI Key: PRFYTLRQUHFIRX-PKNBQFBNSA-N
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Description

3-Phenyl-2-thien-2-ylacrylic acid (IUPAC name: (2E)-3-phenyl-2-(thiophen-2-yl)prop-2-enoic acid) is a substituted acrylic acid derivative featuring a phenyl group at the 3-position and a thiophen-2-yl group at the 2-position of the acrylic acid backbone. Its molecular formula is C₁₃H₁₀O₂S, with a molecular weight of approximately 230.28 g/mol (calculated). The compound is structurally characterized by a conjugated system involving the electron-rich thiophene ring and the phenyl group, which may influence its electronic and optical properties.

Properties

Molecular Formula

C13H10O2S

Molecular Weight

230.28 g/mol

IUPAC Name

(Z)-3-phenyl-2-thiophen-2-ylprop-2-enoic acid

InChI

InChI=1S/C13H10O2S/c14-13(15)11(12-7-4-8-16-12)9-10-5-2-1-3-6-10/h1-9H,(H,14,15)/b11-9+

InChI Key

PRFYTLRQUHFIRX-PKNBQFBNSA-N

SMILES

C1=CC=C(C=C1)C=C(C2=CC=CS2)C(=O)O

Isomeric SMILES

C1=CC=C(C=C1)/C=C(\C2=CC=CS2)/C(=O)O

Canonical SMILES

C1=CC=C(C=C1)C=C(C2=CC=CS2)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural and Physical Properties of 3-Phenyl-2-thien-2-ylacrylic Acid and Analogs

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups
This compound Not reported C₁₃H₁₀O₂S ~230.28 Not reported Carboxylic acid, Phenyl, Thiophen-2-yl
3-(2-Thienyl)acrylic acid 15690-25-2 C₇H₆O₂S 154.19 145–148 Carboxylic acid, Thiophen-2-yl
3-(3-Thienyl)acrylic acid 1195-52-4 C₇H₆O₂S 154.19 Not reported Carboxylic acid, Thiophen-3-yl
Cinnamic acid 140-10-3 C₉H₈O₂ 148.16 133 Carboxylic acid, Phenyl
Ethyl 2-cyano-3-phenylacrylate 2025-40-3 C₁₂H₁₁NO₂ 201.22 Not reported Ester, Cyano, Phenyl

Key Observations :

  • Thiophene Positional Isomerism : 3-(2-Thienyl)acrylic acid (thiophen-2-yl) and 3-(3-Thienyl)acrylic acid (thiophen-3-yl) differ in substitution patterns, impacting electronic conjugation. The 2-position in thiophene is more reactive in electrophilic substitution due to enhanced electron density .
  • Functional Group Variation: Ethyl 2-cyano-3-phenylacrylate replaces the carboxylic acid with an ester and introduces a cyano group, altering polarity and reactivity .

Chemical Reactivity and Electronic Properties

  • Acidity : The carboxylic acid group in this compound is expected to exhibit moderate acidity, influenced by electron-withdrawing effects of the thiophene ring. This contrasts with cinnamic acid, where the phenyl group exerts a weaker electron-withdrawing effect .
  • Reactivity : The sulfur atom in thiophene may participate in coordination chemistry or hydrogen bonding, distinguishing it from purely hydrocarbon-based analogs like cinnamic acid .

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